molecular formula C19H19ClN2O2 B2521523 2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane CAS No. 2094820-89-8

2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B2521523
CAS No.: 2094820-89-8
M. Wt: 342.82
InChI Key: MZXRWMNUVXXECM-UHFFFAOYSA-N
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Description

2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif combining a pyridine ring, a phenyl group, and a spiro-fused oxetane and azaspiro ring system

Properties

IUPAC Name

(6-chloropyridin-2-yl)-(3-phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-8-4-7-15(21-16)18(23)22-13-19(9-11-24-12-10-19)17(22)14-5-2-1-3-6-14/h1-8,17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXRWMNUVXXECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(C2C3=CC=CC=C3)C(=O)C4=NC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by functionalization. One common approach is the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring, followed by cyclization with a suitable amine to form the azaspiro ring . The chloropyridine moiety can be introduced via a nucleophilic substitution reaction using 6-chloropyridine-2-carbonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane is unique due to its combination of a spirocyclic structure with a chloropyridine moiety. This combination of features may give it unique chemical and biological properties that are not found in other compounds .

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